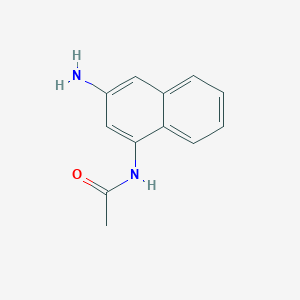![molecular formula C14H14N2O4 B1519990 2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid CAS No. 1000933-03-8](/img/structure/B1519990.png)
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Übersicht
Beschreibung
The compound “2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid” is a chemical compound with a molecular weight of 288.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O4/c1-15-8-6-12(18)17(15)11-5-3-2-4-10(11)14(21)16(15)9-7-13(19)20/h2-5H,6-9H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any charge or stereochemical information.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties could not be found.Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Properties
The synthesis and study of pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives, which are structurally related to the compound , have been reported. These derivatives were prepared through a reaction involving 2-(1H-pyrazol-5-yl)anilines and ω-chloroketones using acetic acid, showcasing their potential in luminescence applications due to significant (π–π*) absorption spectra. The electronic and redox properties of these compounds suggest their usefulness in applications requiring luminescent materials (Acosta et al., 2017).
Antiviral and Biological Activities
Another study explored the synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, leading to derivatives with varying anti-Tobacco mosaic virus (TMV) activities. This research highlights the potential of quinazolinone derivatives in antiviral applications (Luo et al., 2012).
Anticancer Agents
The design, synthesis, and biological evaluation of α-aminophosphonates based on the quinazolinone moiety have been conducted, showing that some derivatives exhibit significant anticancer activities. This study underscores the therapeutic potential of quinazolinone derivatives against various cancer cell lines (Awad et al., 2018).
Structural Studies
Research on (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, related to the target compound, has been performed to understand their synthesis, structural conformations, and regioselectivity. These studies are fundamental in elucidating the molecular structures and potential applications of such compounds (Chui et al., 2004).
Eigenschaften
IUPAC Name |
2-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14-7-6-11(17)16(14)10-5-3-2-4-9(10)13(20)15(14)8-12(18)19/h2-5H,6-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYJZNYWPMFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















